molecular formula C8H9NO4 B14182586 Methyl 6-hydroxy-2-methoxynicotinate CAS No. 1060806-83-8

Methyl 6-hydroxy-2-methoxynicotinate

Cat. No.: B14182586
CAS No.: 1060806-83-8
M. Wt: 183.16 g/mol
InChI Key: PJYUHVWZBXPRKR-UHFFFAOYSA-N
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Description

Methyl 6-hydroxy-2-methoxynicotinate is a nicotinic acid derivative featuring a pyridine ring substituted with a hydroxyl (-OH) group at position 6, a methoxy (-OCH₃) group at position 2, and a methyl ester (-COOCH₃) at position 2. Nicotinate derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and organic synthesis due to their electron-deficient aromatic systems and tunable reactivity .

Properties

CAS No.

1060806-83-8

Molecular Formula

C8H9NO4

Molecular Weight

183.16 g/mol

IUPAC Name

methyl 2-methoxy-6-oxo-1H-pyridine-3-carboxylate

InChI

InChI=1S/C8H9NO4/c1-12-7-5(8(11)13-2)3-4-6(10)9-7/h3-4H,1-2H3,(H,9,10)

InChI Key

PJYUHVWZBXPRKR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=O)N1)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Methyl 6-hydroxy-2-methoxynicotinate typically involves the esterification of 6-hydroxy-2-methoxynicotinic acid. The reaction is carried out by mixing the acid with an alcohol solvent, such as methanol, and using a catalyst like sulfuric acid to facilitate the esterification process. The reaction is maintained at a temperature of around 60-80°C for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a high yield and purity of the compound. The reaction conditions are optimized to maintain a steady state, and the use of advanced catalysts can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-hydroxy-2-methoxynicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 6-hydroxy-2-methoxynicotinate is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of Methyl 6-hydroxy-2-methoxynicotinate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in various biochemical processes. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses . Additionally, its antioxidant properties may help in scavenging free radicals and protecting cells from oxidative damage .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares methyl 6-hydroxy-2-methoxynicotinate with analogous nicotinic acid esters, focusing on substituent effects, physicochemical properties, and applications.

Substituent-Driven Reactivity and Stability
Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications
This compound -OH (6), -OCH₃ (2), -COOCH₃ (3) C₈H₉NO₅ Hypothesized: Enhanced solubility due to polar -OH group; potential antioxidant or medicinal precursor.
Methyl 6-methoxynicotinate -OCH₃ (6), -COOCH₃ (3) C₈H₉NO₃ High purity (98%); used in heterocyclic synthesis; stable under standard conditions.
Methyl 2-amino-6-methoxynicotinate -NH₂ (2), -OCH₃ (6), -COOCH₃ (3) C₈H₁₀N₂O₃ 95% purity; amino group enhances nucleophilicity for drug intermediate synthesis.
Ethyl 2-chloro-6-methoxynicotinate -Cl (2), -OCH₃ (6), -COOCH₃ (3) C₉H₁₀ClNO₃ Chlorine substituent increases electrophilicity; used in cross-coupling reactions.
Methyl 6-chloronicotinate -Cl (6), -COOCH₃ (3) C₇H₆ClNO₂ Halogenated analog; intermediates in agrochemical synthesis.

Key Observations :

  • Hydroxyl vs.
  • Amino Group: Methyl 2-amino-6-methoxynicotinate’s amino group enables participation in condensation reactions, making it valuable for constructing nitrogen-rich heterocycles .
  • Ester Group Variation : Ethyl esters (e.g., ethyl 2-chloro-6-methoxynicotinate) exhibit slower hydrolysis rates than methyl esters, influencing their pharmacokinetic profiles .
Analytical Characterization

Analytical data from related compounds (e.g., methyl shikimate in ) highlights methodologies applicable to this compound:

  • ¹H/¹³C NMR : Substituent positions can be confirmed via chemical shifts (e.g., methoxy protons at ~δ 3.8–4.0 ppm; aromatic protons influenced by electron-withdrawing groups) .
  • HPLC : Purity assessment (e.g., methyl shikimate at 95% purity in ) suggests similar protocols for verifying compound integrity .
  • FTIR : Functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹, hydroxyl O-H stretch at ~3200–3600 cm⁻¹) provide structural confirmation .

Data Tables

Table 1: Comparative Physicochemical Properties
Compound Molecular Weight Purity Key Suppliers
Methyl 6-methoxynicotinate 167.16 g/mol 98% Chongqing Chemdad, Rarechem
Methyl 2-amino-6-methoxynicotinate 182.18 g/mol 95% Biopharmacule Speciality
Ethyl 2-chloro-6-methoxynicotinate 215.63 g/mol N/A Global Chemical Supplier

Research Findings and Challenges

  • Synthetic Challenges : Introducing both hydroxyl and methoxy groups on the pyridine ring may require protective group strategies to prevent oxidation or undesired side reactions.
  • Biological Activity : Hydroxyl groups (as in the target compound) are associated with antioxidant activity but may necessitate stabilization via methylation for in vivo applications .
  • Market Availability: Limited commercial suppliers for hydroxylated nicotinates suggest niche applications or ongoing research focus .

Biological Activity

Methyl 6-hydroxy-2-methoxynicotinate (MHMN) is a derivative of nicotinic acid that has attracted significant attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of the biological activity of MHMN, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

MHMN is characterized by the presence of a methoxy group and a hydroxyl group at the 2 and 6 positions, respectively, on the nicotinic acid scaffold. This structural modification is believed to enhance its pharmacological properties.

Antimicrobial Activity

Research has demonstrated that MHMN exhibits notable antimicrobial properties. A study evaluating various derivatives of nicotinic acid found that compounds similar to MHMN displayed broad-spectrum activity against both sensitive and resistant bacterial strains. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged significantly, indicating varying levels of potency.

CompoundMIC (µg/mL)Activity Level
This compound0.48Potent against Mycobacterium tuberculosis
Other derivatives1.95 - 7.81Moderate to potent

The introduction of hydroxyl and methoxy groups was shown to enhance the lipophilicity and overall activity of these compounds, suggesting that structural modifications can lead to improved antimicrobial efficacy .

Anticancer Activity

MHMN has also been investigated for its potential anticancer effects. In vitro studies have indicated that it may induce apoptosis in various cancer cell lines. For instance, one study reported that MHMN exhibited cytotoxic effects on human pancreatic cancer cell lines, leading to significant reductions in cell viability.

Case Study: Apoptosis Induction

A detailed investigation into the mechanism of action revealed that MHMN triggers apoptosis through a reactive oxygen species (ROS)-dependent pathway. The compound's ability to induce oxidative stress was correlated with its cytotoxic effects on cancer cells.

Cell LineIC50 (µM)Mechanism of Action
Human Pancreatic Cancer15 ± 1.5ROS-dependent apoptosis
Hepatoma SMMC-772112 ± 2ROS-dependent apoptosis

These findings underscore the potential of MHMN as a lead compound for developing novel anticancer agents .

Structure-Activity Relationship (SAR)

The biological activity of MHMN can be attributed to its structural features. The presence of hydroxyl and methoxy groups significantly influences its interaction with biological targets. Variations in substitution patterns at the 2 and 6 positions were shown to affect both antimicrobial and anticancer activities.

Key Findings in SAR Studies:

  • Hydroxyl Group : Enhances solubility and bioavailability.
  • Methoxy Group : Increases lipophilicity, facilitating better membrane permeability.
  • Positioning : Substituents at specific positions can either enhance or diminish activity based on steric and electronic effects.

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